3-(4-Bromonaphthalen-1-yl)oxetan-3-ol
Overview
Description
3-(4-Bromonaphthalen-1-yl)oxetan-3-ol is a versatile chemical compound with the molecular formula C13H11BrO2. This compound is characterized by the presence of a bromonaphthalene moiety attached to an oxetane ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromonaphthalen-1-yl)oxetan-3-ol typically involves the reaction of 4-bromonaphthalene with an oxetane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by nucleophilic substitution with 4-bromonaphthalene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromonaphthalen-1-yl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromonaphthalene moiety to a naphthalene derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, sodium borohydride (NaBH4) in methanol.
Substitution: NaOMe in methanol, KOtBu in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromonaphthalen-1-yl)oxetan-3-ol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromonaphthalen-1-yl)oxetan-3-ol involves its interaction with molecular targets through its bromonaphthalene and oxetane moieties. The bromonaphthalene group can participate in π-π stacking interactions with aromatic residues in proteins, while the oxetane ring can undergo ring-opening reactions, leading to covalent modification of target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)oxetan-3-ol: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-(4-Chloronaphthalen-1-yl)oxetan-3-ol: Similar structure but with a chlorine atom instead of a bromine atom.
3-(4-Methoxynaphthalen-1-yl)oxetan-3-ol: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness
3-(4-Bromonaphthalen-1-yl)oxetan-3-ol is unique due to the presence of both the bromonaphthalene and oxetane moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-(4-bromonaphthalen-1-yl)oxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-6-5-11(13(15)7-16-8-13)9-3-1-2-4-10(9)12/h1-6,15H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVASCILXZUOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C3=CC=CC=C32)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.